molecular formula C19H26O7 B600242 Britannin

Britannin

Cat. No.: B600242
M. Wt: 366.4 g/mol
InChI Key: JXEGMONJOSAULB-IZZBGLMFSA-N
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Description

Britannin is a natural sesquiterpene lactone isolated from plants of the genus Inula, particularly Inula britannica. It has gained significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Mechanism of Action

Target of Action

Britannin, a sesquiterpene lactone isolated from Inula aucheriana, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex found in the cytoplasm of cells, including nonimmune cells and immune cells . It plays a crucial role in the production of pro-inflammatory cytokines and drives pathological processes .

Mode of Action

This compound interacts with its target, the NLRP3 inflammasome, by directly binding to the NLRP3 NACHT domain at Arg335 and Gly271 . This interaction interrupts the assembly step of the NLRP3 inflammasome, especially the interaction between NLRP3 and NEK7 . This compound suppresses NLRP3 activation in an ATPase-independent way .

Biochemical Pathways

This compound affects several biochemical pathways. It induces reactive oxygen species (ROS)-mediated apoptotic cell death . This compound also activates the mitochondrial apoptotic pathway . It increases the expression of Bax protein and decreases the expression of Bcl-2, which are positively correlated with elevated expression of p53 . Moreover, this compound suppresses the NF-κB pathway .

Result of Action

This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cells . It reduces the viability of cells and induces cell cycle arrest . This compound also increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .

Preparation Methods

Britannin is typically extracted from the aerial parts of Inula britannica using organic solvents. The extraction process involves drying the plant material, followed by maceration or Soxhlet extraction with solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound .

Chemical Reactions Analysis

Britannin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Britannin is unique among sesquiterpene lactones due to its specific molecular targets and pathways. Similar compounds include:

This compound stands out due to its potent inhibition of the NLRP3 inflammasome and its ability to induce apoptosis through the mitochondrial pathway .

Biological Activity

Britannin, a sesquiterpene lactone extracted from the plant Inula britannica, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and hepatoprotective properties, supported by experimental data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological activities. The chemical formula for this compound is C15H24O4, and its structure can be visualized as follows:

Chemical Structure of this compound

Inhibition of Cell Proliferation and Migration

Recent studies have demonstrated that this compound exhibits potent anticancer properties, particularly against lung cancer cells (A549). The compound significantly inhibits cell proliferation and migration in a dose-dependent manner. A study conducted using CCK-8 assays revealed that treatment with increasing concentrations of this compound resulted in a marked decrease in cell viability in A549 cells, while exhibiting no toxicity to normal lung epithelial cells (16HBE) .

Key Findings:

  • Cell Viability: A549 cell viability decreased significantly with increasing this compound concentrations (10-20 µM) compared to control.
  • Proliferation Assays: EdU staining and colony formation assays confirmed reduced proliferation rates in treated cells .
Concentration (µM)Cell Viability (%)
0100
1075
2050

The mechanism by which this compound exerts its anticancer effects involves the inhibition of glycolysis and modulation of epithelial-mesenchymal transition (EMT) markers. The study indicated that this compound treatment led to decreased expression of N-cadherin and Snail while increasing E-cadherin levels, suggesting a reversal of EMT processes associated with cancer metastasis .

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses. This effect is particularly relevant in chronic inflammatory diseases where cytokine overproduction plays a crucial role.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. Extracts containing this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .

Hepatoprotective Effects

This compound's hepatoprotective effects have been evaluated in animal models subjected to liver injury induced by toxins like LPS (lipopolysaccharides). Studies suggest that this compound administration resulted in reduced liver damage markers and improved liver function parameters, indicating its potential as a therapeutic agent for liver diseases .

Properties

IUPAC Name

[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGMONJOSAULB-IZZBGLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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